alpha-Hydroxy-beta-methylvalerate

Overview

Description

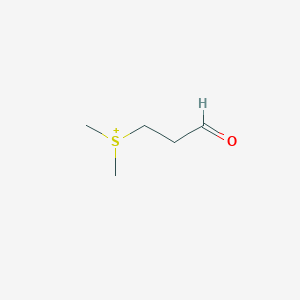

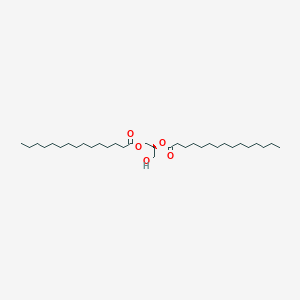

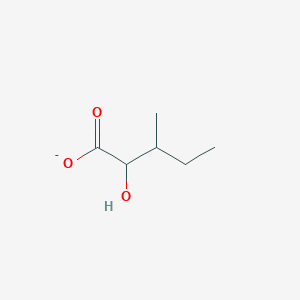

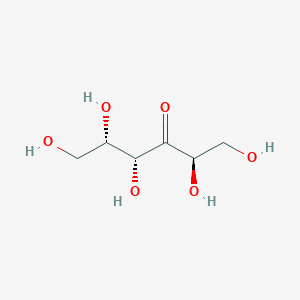

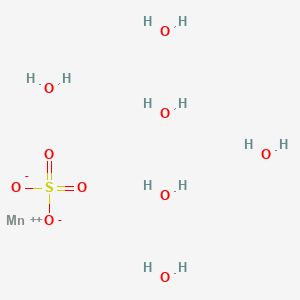

2-hydroxy-3-methylpentanoate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxy-3-methylpentanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a branched-chain fatty acid anion, a 2-hydroxy fatty acid anion and a short-chain fatty acid. It is a conjugate base of a 2-hydroxy-3-methylpentanoic acid.

Scientific Research Applications

1. Role in Enhanced Biological Phosphorus Removal Systems

Alpha-Hydroxy-beta-methylvalerate, specifically poly-beta-hydroxy-2-methylvalerate (PH2MV), plays a significant role in carbon and energy storage for bacterial cells involved in Enhanced Biological Phosphorus Removal (EBPR) systems. This compound is a key poly-beta-hydroxyalkanoate (PHA) fraction produced during the metabolism of propionate by polyphosphate accumulating organisms (PAOs) and glycogen accumulating organisms (GAOs). The efficient extraction and quantification of PH2MV are crucial for understanding and optimizing the EBPR process, which is vital for wastewater treatment and environmental sustainability (Oehmen et al., 2005).

2. Benefits in Muscle Health and Exercise Performance

Research on beta-hydroxy-beta-methylbutyrate (HMB), closely related to alpha-Hydroxy-beta-methylvalerate, has demonstrated its efficacy in reducing exercise-induced muscle damage, promoting muscle health, and enhancing exercise performance. Studies show that HMB supplementation can reduce signs of exercise-induced muscle damage, attenuate plasma creatine kinase activity, and improve muscle mass and strength in various conditions of health and disease. This makes it beneficial for athletes, bodybuilders, and individuals undergoing muscle-wasting conditions (van Someren et al., 2005), (Holeček, 2017).

3. Therapeutic Potential in Aging and Neurological Health

Beta-hydroxy-beta-methylbutyrate has shown potential in ameliorating the effects of aging on the brain, particularly in the dendritic tree of neurons in the medial prefrontal cortex. This suggests a possible role in cognitive health and neuroprotection for elderly populations (Kougias et al., 2016).

4. Implications in Cancer Therapy

There is emerging evidence that beta-hydroxy-beta-methylbutyrate can suppress nuclear factor-kappa B (NF-ĸB) activation and interleukin-6 production in cancer cells, indicating its potential as an adjunct therapy in cancer treatment to improve stress reactions during and after surgery (Miyake et al., 2019).

5. Role in Prenatal Programming of Skeletal Properties

Studies on maternal administration of alpha-ketoglutarate and beta-hydroxy-beta-methylbutyrate have shown significant effects on the skeletal system properties in the offspring. This suggests a role in prenatal nutritional programming, potentially leading to improved systemic growth and skeletal development (Tatara et al., 2012).

properties

IUPAC Name |

2-hydroxy-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILPIWOPNGRASR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-methylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1258490.png)

![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)